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Compound of Interest

Compound Name: 7-Methyl-1,6-octadiene

Cat. No.: B1581185 Get Quote

7-Methyl-1,6-octadiene (CAS No. 42152-47-6) is a nine-carbon acyclic diene featuring two

distinct olefinic functionalities: a terminal C1-C2 double bond and an internal, trisubstituted C6-

C7 double bond.[1] This structural arrangement prevents electronic conjugation, imparting

unique reactivity to each double bond and making the molecule a valuable substrate for

selective chemical transformations.

It is critically important to distinguish 7-Methyl-1,6-octadiene from its more commercially

prevalent and naturally occurring isomer, β-myrcene (7-Methyl-3-methylene-1,6-octadiene,

CAS No. 123-35-3). While both are monoterpenoids by carbon count, their differing double

bond placement leads to distinct chemical behaviors and applications. This guide focuses

exclusively on the technical details of 7-Methyl-1,6-octadiene (CAS 42152-47-6).

This document provides researchers, organic chemists, and drug development professionals

with a comprehensive overview of the compound's properties, a plausible synthetic approach,

key chemical reactions, and safety protocols, grounded in established chemical principles and

available data.

Section 1: Physicochemical and Spectroscopic
Profile
The physical and chemical properties of a compound are foundational to its application in any

experimental setting. These parameters dictate appropriate solvents, reaction conditions, and

purification methods.
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Molecular Structure and Key Features
The structure of 7-Methyl-1,6-octadiene presents two sites for electrophilic addition,

metathesis, oxidation, or cyclization reactions, with the terminal double bond being less

sterically hindered and the internal double bond being more electron-rich.

Caption: Molecular structure of 7-Methyl-1,6-octadiene.

Physicochemical Properties
The following table summarizes the key physicochemical properties of 7-Methyl-1,6-
octadiene. This data is essential for planning experiments, including predicting reaction

kinetics and selecting appropriate purification techniques like distillation.

Property Value Source

CAS Number 42152-47-6 PubChem[1]

Molecular Formula C₉H₁₆ PubChem[1]

Molecular Weight 124.22 g/mol PubChem[1]

Boiling Point 143-144 °C ChemicalBook[2]

Density 0.753 g/mL at 25 °C ChemicalBook[2]

Refractive Index (n²⁰/D) 1.436 ChemicalBook[2]

Flash Point 79 °F (approx. 26 °C) ChemicalBook[2]

XlogP (Computed) 3.8 PubChem[1]

Melting Point (Est.) -70.83 °C ChemicalBook[2]

Spectroscopic Signature
Spectroscopic analysis is required to confirm the identity and purity of 7-Methyl-1,6-octadiene
after synthesis or before use. While raw spectra are proprietary, the expected features can be

predicted from its structure.[1]
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¹H NMR: The spectrum should feature distinct signals for the terminal vinyl protons (~4.9-5.8

ppm), a multiplet for the internal vinyl proton (~5.1 ppm), signals for the allylic and aliphatic

methylene protons (~1.9-2.1 ppm and ~1.3-1.5 ppm, respectively), and singlets or doublets

for the three methyl groups (~1.6-1.7 ppm).

¹³C NMR: Key signals would include four sp² carbons corresponding to the two double bonds

(~110-145 ppm) and five sp³ carbons for the methylene and methyl groups (~17-40 ppm).

Infrared (IR) Spectroscopy: Characteristic absorption bands would include C=C stretching

vibrations (~1640 cm⁻¹ for the terminal alkene and ~1670 cm⁻¹ for the internal alkene), C-H

stretching of the vinyl groups (~3075 cm⁻¹), and C-H stretching of the aliphatic portions

(~2850-2960 cm⁻¹).

Mass Spectrometry (MS): The molecular ion peak (M⁺) would appear at m/z = 124. The

fragmentation pattern would likely show characteristic losses of alkyl and alkenyl fragments.

Section 2: Synthesis and Purification
While specific, peer-reviewed synthetic procedures for 7-Methyl-1,6-octadiene are not widely

published, a logical and effective route can be designed based on standard organometallic

chemistry. The following protocol describes a representative synthesis via the Grignard

reaction, a robust method for C-C bond formation.

Causality: This approach is chosen for its reliability. It involves the coupling of two smaller,

commercially available fragments. The Grignard reagent, prepared from 5-bromo-1-pentene,

acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The subsequent

dehydration step is a classic E1 elimination that favors the formation of the more stable,

trisubstituted double bond.

Synthesis Workflow Purification Workflow

Step 1: Grignard Formation
(5-bromo-1-pentene + Mg)

Step 2: Grignard Addition
(Add Acetone)

Step 3: Acidic Workup & Dehydration
(H₃O⁺, Heat)

Step 4: Liquid-Liquid Extraction
(Separate organic/aqueous layers)

Crude Product Step 5: Drying
(Dry organic layer with Na₂SO₄)

Step 6: Fractional Distillation
(Purify under reduced pressure) Final Product

Click to download full resolution via product page
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Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Representative Synthesis
Disclaimer: This protocol is a representative example and must be adapted and optimized

under appropriate laboratory conditions by qualified personnel.

Grignard Reagent Preparation:

To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium

turnings (1.1 eq).

Add anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

Slowly add a solution of 5-bromo-1-pentene (1.0 eq) in anhydrous diethyl ether via an

addition funnel. Maintain a gentle reflux.

After the addition is complete, continue stirring for 1-2 hours until the magnesium is

consumed.

Coupling Reaction:

Cool the Grignard solution to 0 °C in an ice bath.

Slowly add a solution of acetone (1.0 eq) in anhydrous diethyl ether. An exothermic

reaction will occur. Control the addition rate to maintain the temperature below 10 °C.

Once the addition is complete, allow the mixture to warm to room temperature and stir for

2-3 hours.

Workup and Dehydration:

Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous

solution of ammonium chloride.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl

ether (3x).
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Combine the organic layers and wash with brine.

To the organic solution, add a catalytic amount of a strong acid (e.g., 1 M H₂SO₄) and heat

gently (or distill off the ether) to effect dehydration of the tertiary alcohol intermediate.

Monitor by TLC or GC-MS until the alcohol is consumed.

Purification:

Wash the resulting organic solution with saturated sodium bicarbonate solution and then

brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the

solvent using a rotary evaporator.

Purify the crude product by fractional distillation under reduced pressure to yield pure 7-
Methyl-1,6-octadiene.

Section 3: Key Chemical Transformations: The
Intramolecular Alder-Ene Reaction
One of the most significant reactions of 7-Methyl-1,6-octadiene is its thermal cyclization to

form a substituted cyclopentane. This transformation proceeds via a pericyclic mechanism

known as the intramolecular Alder-Ene reaction.[3] This reaction is a powerful tool in organic

synthesis for constructing five-membered rings with high stereocontrol.

Trustworthiness: The reaction is self-validating. The "ene" component (the C6-C7 double bond)

contains the allylic hydrogen that is transferred, and the "enophile" (the C1-C2 double bond)

accepts this hydrogen. The concerted, cyclic transition state dictates the stereochemical

outcome. Literature indicates that the pyrolysis of 7-Methyl-1,6-octadiene at 457 °C results in

the exclusive formation of the cis-diastereomer of the product, 1-isopropenyl-2-

methylcyclopentane.[3]

Caption: Intramolecular Alder-Ene cyclization of 7-Methyl-1,6-octadiene.

Experimental Protocol: Thermal Cyclization
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Apparatus: Set up a pyrolysis apparatus, typically consisting of a quartz tube packed with

inert material (like quartz chips) situated inside a tube furnace.

Execution:

Heat the furnace to the desired reaction temperature (e.g., 457 °C).[3]

Pass a slow stream of an inert carrier gas (e.g., nitrogen or argon) through the tube.

Introduce 7-Methyl-1,6-octadiene into the carrier gas stream using a syringe pump,

ensuring a slow and controlled feed rate.

The vaporized compound will pass through the hot zone, where the cyclization occurs.

Collection and Analysis:

Collect the product downstream from the furnace using a cold trap (e.g., cooled with liquid

nitrogen or a dry ice/acetone bath).

Analyze the collected liquid by GC-MS and NMR to determine the conversion and

diastereoselectivity of the product.

Section 4: Applications in Research and Drug
Development
While direct applications of 7-Methyl-1,6-octadiene in marketed drugs are not documented, its

structure offers significant potential for medicinal chemistry and drug discovery. Its utility lies in

its function as a versatile synthetic intermediate.

Scaffold for Cyclopentane Derivatives: As demonstrated by the Alder-Ene reaction, the

molecule is an excellent precursor for cis-substituted cyclopentane rings. The cyclopentane

motif is a common core in many biologically active molecules, including prostaglandins and

certain antiviral agents.

Platform for Selective Functionalization: The presence of two electronically and sterically

distinct double bonds allows for selective chemical modifications. For example, the terminal

double bond can be targeted for reactions like hydroboration-oxidation or epoxidation under

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10087545/
https://www.benchchem.com/product/b1581185?utm_src=pdf-body
https://www.benchchem.com/product/b1581185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


sterically controlled conditions, leaving the internal double bond intact for subsequent

transformations.[4] This differential reactivity is highly valuable in the synthesis of complex

molecules where precise control over functional group installation is paramount.

Fragment-Based Drug Discovery: As a small, lipophilic molecule (XlogP ≈ 3.8), it could serve

as a fragment for screening against protein targets. The double bonds provide vectors for

growing the fragment into a more potent lead compound.

Section 5: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 7-Methyl-1,6-octadiene is a

hazardous chemical requiring strict handling protocols.

GHS Hazard Identification
Flammable Liquid: H226 - Flammable liquid and vapor.[1]

Aquatic Hazard (Acute): H400 - Very toxic to aquatic life.[1]

Aquatic Hazard (Chronic): H410 - Very toxic to aquatic life with long lasting effects.[1]

Safe Handling Protocol
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical

safety goggles, and nitrile gloves.

Ventilation: All manipulations must be performed inside a certified chemical fume hood to

avoid inhalation of vapors.

Ignition Sources: This is a flammable liquid.[1] Ensure it is kept away from open flames, hot

plates, sparks, and other potential ignition sources. Use grounded equipment to prevent

static discharge.

Chemical Incompatibilities: Avoid contact with strong oxidizing agents, which can lead to a

vigorous and potentially explosive reaction.

Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g.,

vermiculite or sand). For large spills, evacuate the area and contact emergency services.
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Prevent spilled material from entering drains or waterways due to its high aquatic toxicity.[1]

Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flammable-

liquids-rated cabinet.

Disposal: Dispose of waste material as hazardous chemical waste in accordance with all

local, state, and federal regulations. Do not pour down the drain.

Conclusion
7-Methyl-1,6-octadiene is a structurally interesting non-conjugated diene whose full potential

in synthetic and medicinal chemistry remains largely unexplored in published literature. Its

primary value lies in its distinct reactivity, particularly its clean, thermally induced intramolecular

Alder-Ene cyclization to form stereodefined cyclopentane systems. While a lack of extensive

documentation necessitates a foundational approach to its synthesis and application, the

principles outlined in this guide provide a solid framework for researchers to utilize this

compound as a versatile building block for complex molecular architectures. A rigorous

adherence to safety protocols is essential when working with this flammable and ecotoxic

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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